
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is the reaction of 4-methylphenylamine with a suitable trifluoromethylating agent, followed by cyclization to form the pyrimidine core. Subsequent introduction of the piperazine group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride may be used to study the interactions of small molecules with biological targets. Its potential as a ligand for receptors or enzymes can be explored.
Medicine: In the medical field, this compound may have applications in drug discovery and development. Its ability to interact with specific molecular targets can be leveraged to design new therapeutic agents.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine: This compound is structurally similar but lacks the dihydrochloride moiety.
4-(4-Methylphenyl)-2-piperazin-1-yl-6-(chloromethyl)pyrimidine: This compound has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 4-(4-Methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine dihydrochloride imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4.2ClH/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-8-6-20-7-9-23;;/h2-5,10,20H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJASQBDYDRIHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
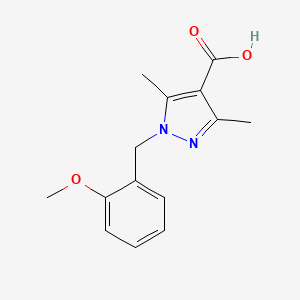
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
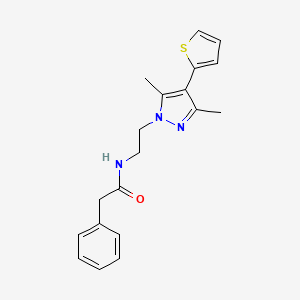
![5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B2687281.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)
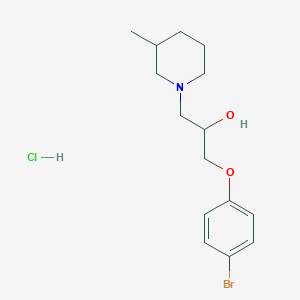
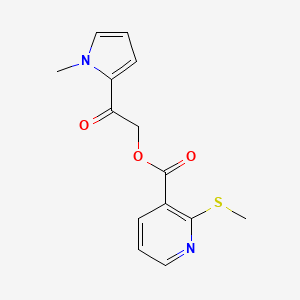
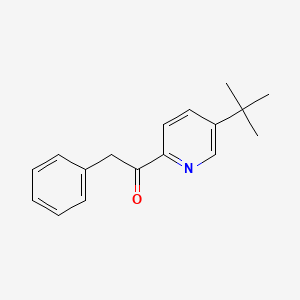
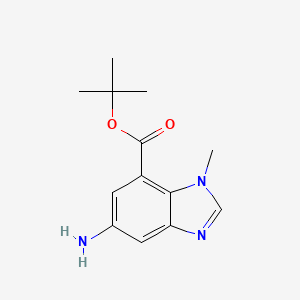
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)
![N'-(2-chlorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2687295.png)
![N-(4-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2687296.png)
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-3-carboxamide](/img/structure/B2687298.png)
